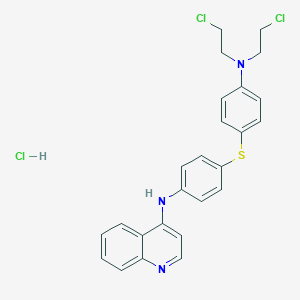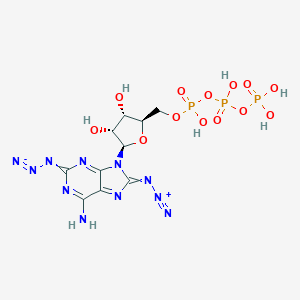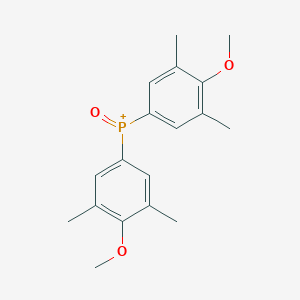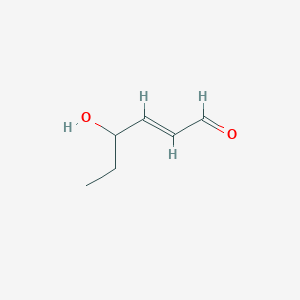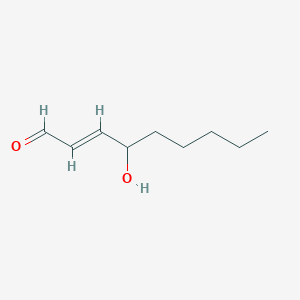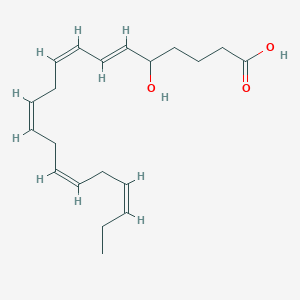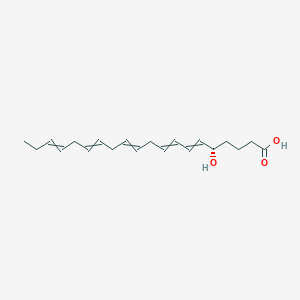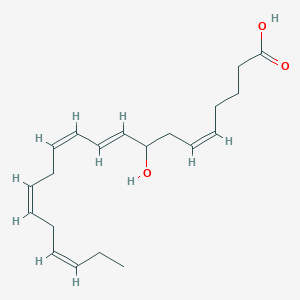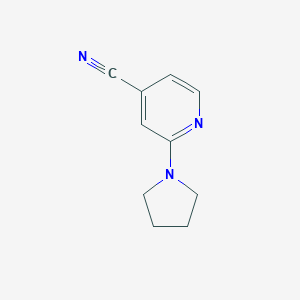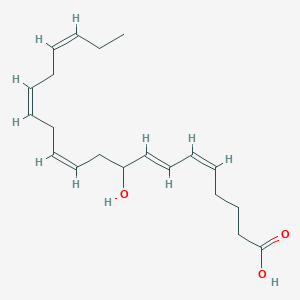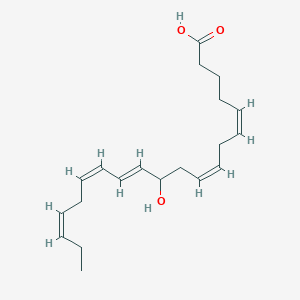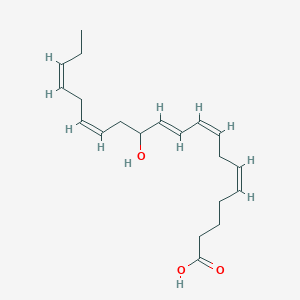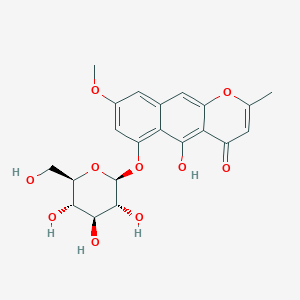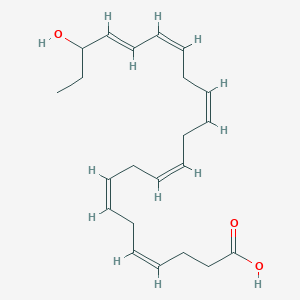
20-Hdohe
Vue d'ensemble
Description
20-Hdohe, also known as 20-Hydroxydocosahexaenoic Acid, is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid bearing an additional 20-hydroxy substituent . It is a metabolite and plays a role in metabolism .
Synthesis Analysis
A sensitive and specific analytical tool has been developed for the detection and quantification of twelve major DHA hydroperoxide (HpDoHE) and hydroxide (HDoHE) isomers, including 20-Hdohe .Molecular Structure Analysis
The molecular formula of 20-Hdohe is C22H32O3. Its average mass is 344.488 Da and its mono-isotopic mass is 344.235138 Da .Physical And Chemical Properties Analysis
20-Hdohe has a density of 1.0±0.1 g/cm3, a boiling point of 500.2±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C. Its enthalpy of vaporization is 88.5±6.0 kJ/mol and its flash point is 270.4±26.6 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 14 freely rotating bonds .Applications De Recherche Scientifique
1. Biochemical Synthesis and Biological Evaluation
- Study Focus : ω-Hydroxy polyunsaturated fatty acids (PUFAs), including 20-HDoHE, have been synthesized and their potential biological functions evaluated. This research is significant for understanding the role of such fatty acids in biological systems (Hwang et al., 2017).
2. Role in Platelet Activation
- Study Focus : The formation of oxidized phospholipids containing 20-HDoHE in thrombin-activated human platelets has been studied. This research provides insights into the biochemical pathways and potential physiological roles of 20-HDoHE in human platelet function (Morgan et al., 2010).
3. Metabolomics in Systemic Lupus Erythematosus
- Study Focus : The effects of traditional Chinese medicine on systemic lupus erythematosus (SLE) have been studied using metabolomics approaches, identifying 20-HDoHE as a differential metabolite involved in the pathogenesis of SLE (Ding et al., 2014).
4. Discovery and Identification of Unknown Lipid Molecules
- Study Focus : A study focused on the global analysis and bioconversion of oxidized fatty acids, including 20-HDoHE, to discover and identify unknown lipid molecules in biological samples. This approach aids in expanding our knowledge of lipid metabolites (Sanaki et al., 2016).
5. Role in Endothelial Metabolism
- Study Focus : The metabolism of 20-HETE in coronary endothelial cells, involving conversion to 20-HDoHE, has been studied. This research highlights the significance of endothelial cell metabolism in modulating vascular function (Kaduce et al., 2004).
6. Lipidomic Analysis in Neurodegenerative Diseases
- Study Focus : The characterization of DHA oxidation products, including HDoHE isomers, is critical for understanding their roles in neurodegenerative diseases. A specific LC-MS-based method for detecting and quantifying these isomers has been developed, contributing to oxidative lipidomic studies (Derogis et al., 2013).
Orientations Futures
The development of a specific and sensitive LC-MS-Based Method for the detection and quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids, including 20-Hdohe, can be a useful tool for lipidomic analysis . This could potentially lead to a better understanding of the roles these compounds play in various biological systems.
Propriétés
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
20-Hdohe | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B163474.png)
